Sodium clofibrate

mitochondrial respiration ROS production fibrate pharmacology

Sodium clofibrate is the sodium salt of 2-(4-chlorophenoxy)-2-methylpropionic acid (clofibric acid), the active metabolite of the fibrate class of lipid-lowering agents. As a water-soluble salt, it dissociates directly to the active PPARα agonist in biological systems, unlike ethyl clofibrate which requires in vivo esterase-mediated hydrolysis [REFS-1, REFS-2].

Molecular Formula C10H10ClNaO3
Molecular Weight 236.63 g/mol
CAS No. 7314-47-8
Cat. No. B12692419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium clofibrate
CAS7314-47-8
Molecular FormulaC10H10ClNaO3
Molecular Weight236.63 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Na+]
InChIInChI=1S/C10H11ClO3.Na/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1
InChIKeyMAUQVQSXTOZPSX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Clofibrate (CAS 7314-47-8) Procurement Basics: The Soluble Salt Form of Clofibric Acid for PPARα Research


Sodium clofibrate is the sodium salt of 2-(4-chlorophenoxy)-2-methylpropionic acid (clofibric acid), the active metabolite of the fibrate class of lipid-lowering agents. As a water-soluble salt, it dissociates directly to the active PPARα agonist in biological systems, unlike ethyl clofibrate which requires in vivo esterase-mediated hydrolysis [REFS-1, REFS-2]. This compound is used in mechanistic studies of peroxisome proliferator‑activated receptor alpha (PPARα) signaling, fatty acid oxidation, and mitochondrial function [3].

Why Sodium Clofibrate Cannot Be Indiscriminately Substituted with Clofibrate or Other Fibrate Agonists


Sodium clofibrate and ethyl clofibrate share the same active metabolite, clofibric acid; however, their physicochemical properties and pharmacokinetic behaviors differ markedly. The ester form requires enzymatic conversion that can be rate‑limiting and variable, whereas the sodium salt provides immediate availability of the active carboxylate moiety [REFS-1, REFS-2]. Moreover, differential mitochondrial effects between ethyl and sodium clofibrate have been demonstrated [3], and the relative PPARα potency and selectivity profile of clofibric acid differs from those of later‑generation fibrates such as fenofibrate and gemfibrozil [4]. These factors preclude simple interchange in experimental and procurement contexts.

Sodium Clofibrate Quantitative Differentiation Evidence Versus Fibrate Comparators


Sodium Clofibrate Exhibits Attenuated Mitochondrial Respiratory Chain Inhibition Compared to Ethyl Clofibrate

In isolated mitochondrial preparations, ethyl clofibrate was more potent than sodium clofibrate in inhibiting State 3 respiration. The magnitude of inhibition for NAD⁺‑linked substrates exceeded that for succinate, which exceeded that for ascorbate, but the ethyl derivative produced greater inhibition across all substrate types [1]. This indicates that sodium clofibrate has a reduced propensity to interfere with mitochondrial oxidative phosphorylation.

mitochondrial respiration ROS production fibrate pharmacology

PPARα Transactivation Activity: Clofibrate vs. Fenofibrate

In GAL4‑based transactivation assays, clofibrate activated human PPARα with an EC50 of 55 µM, while fenofibrate exhibited an EC50 of 30 µM [1]. Although this comparison is cross‑study, both values were generated using similar PPAR‑GAL4 transactivation assay systems, indicating that fenofibrate is approximately 1.8‑fold more potent than clofibrate at the receptor level.

PPARα transactivation EC50 fibrate pharmacology

Hepatic Peroxisomal β‑Oxidation Induction in Male CD Rats: Clofibrate vs. Gemfibrozil vs. Bezafibrate

In a 14‑day oral dosing study in male CD rats, clofibrate produced a greater increase in hepatic palmitoyl CoA β‑oxidation than gemfibrozil, although bezafibrate elicited a significantly more pronounced elevation than both agents [1]. While this study used clofibrate (ethyl ester), the active metabolite is identical to that of sodium clofibrate, allowing a class‑level inference about relative peroxisomal proliferative potency.

peroxisome proliferation β-oxidation fibrate comparaison

Water Solubility Advantage of Sodium Clofibrate over Clofibrate Free Acid

Sodium clofibrate is supplied as a sodium salt to improve aqueous solubility for in vitro experiments. Clofibric acid exhibits water solubility of approximately 1 mg/mL (4.66 mM) , while the sodium salt form can achieve higher concentrations in aqueous buffers (exact value not consistently reported but qualitatively superior) [1]. This enables direct dissolution without organic co‑solvents, reducing the risk of solvent‑induced artifacts in cell‑based assays.

aqueous solubility salt form in vitro assays

Optimal Research Applications for Sodium Clofibrate Based on Comparative Evidence


In Vitro PPARα Activation Studies Requiring Intermediate Agonist Potency

For cell‑based PPARα transactivation assays where an agonist with an EC50 of approximately 55 µM is desired—providing a moderate response between the weak activity of gemfibrozil and the stronger activation of fenofibrate—sodium clofibrate offers a well‑characterized tool compound. [1].

Mitochondrial Function Studies with Reduced Respiratory Chain Interference

When investigating fibrate effects on mitochondrial respiration independent of strong respiratory chain inhibition, sodium clofibrate is preferred over ethyl clofibrate due to its attenuated mitochondrial impact, as demonstrated in direct comparative studies. [2].

Aqueous‑Compatible Metabolic Assays in Primary Hepatocytes

For short‑term metabolic flux analyses using primary hepatocytes, sodium clofibrate (NaCPIB) provides adequate aqueous solubility to achieve the 1–3 mM concentrations required for stimulating fatty acid oxidation and esterification, without the need for DMSO co‑solvent that may perturb endogenous lipid metabolism. [3].

Peroxisome Proliferation Studies in Rodent Models

In rodent models of peroxisome proliferator‑activated receptor‑α‑mediated liver hypertrophy, clofibrate (administered as sodium salt or ethyl ester) induces a level of peroxisomal β‑oxidation that is intermediate between gemfibrozil and bezafibrate, making it suitable for dose‑response and comparative peroxisome proliferation studies. [4].

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